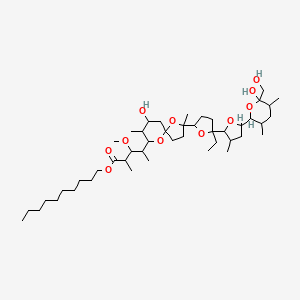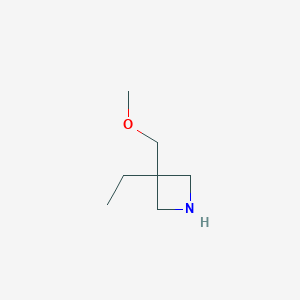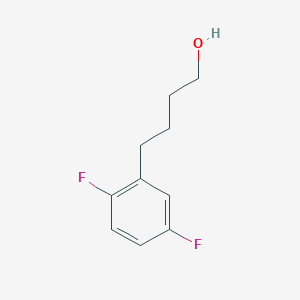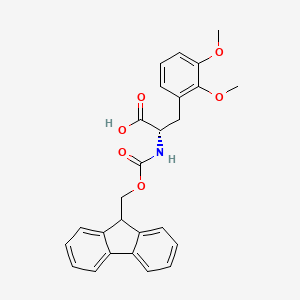
2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol ist eine chemische Verbindung mit der Summenformel C6H11FO5. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluormethylgruppe und einer Hydroxymethylgruppe aus, die an einen Oxanring gebunden sind, der ein sechsgliedriger Ring ist, der ein Sauerstoffatom enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. Fluormethylvorläufern und Hydroxymethylvorläufern.
Reaktionsbedingungen: Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckbedingungen, um die Bildung der gewünschten Verbindung zu erleichtern.
Reinigung: Nach der Reaktion wird das Produkt durch Techniken wie Chromatographie oder Umkristallisation gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol große Reaktoren und kontinuierliche Durchflussprozesse umfassen, um eine effiziente und kostengünstige Synthese zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen analytischen Techniken hilft bei der Überwachung des Reaktionsfortschritts und der Sicherstellung der Qualität des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, um Alkohole oder andere reduzierte Produkte zu bilden.
Substitution: Die Fluormethylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktionsmittel: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) sind üblicherweise verwendete Reduktionsmittel.
Substitutionsreagenzien: Nukleophile wie Hydroxidionen (OH-) oder Amine (NH2-) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxymethylgruppe zu Aldehyden oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Es laufen Forschungen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Arzneimittelkandidat oder Diagnostikum.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Fluormethylgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Biomolekülen teilnehmen, während die Hydroxymethylgruppe metabolischen Transformationen unterliegen kann. Diese Wechselwirkungen und Transformationen tragen zu den biologischen und chemischen Wirkungen der Verbindung bei.
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and other interactions with biomolecules, while the hydroxymethyl group can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Hydroxymethyl)oxane-2,3,4,5-tetrol: Diese Verbindung fehlt die Fluormethylgruppe und hat unterschiedliche chemische Eigenschaften und Reaktivität.
2-(Chlormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: Ähnlich der Zielverbindung, aber mit einer Chlormethylgruppe anstelle einer Fluormethylgruppe.
2-(Brommethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: Enthält eine Brommethylgruppe, was zu einer unterschiedlichen Reaktivität und Anwendungen führt.
Einzigartigkeit
2-(Fluormethyl)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol ist aufgrund des Vorhandenseins der Fluormethylgruppe einzigartig, die bestimmte chemische Eigenschaften wie erhöhte Stabilität und Reaktivität verleiht. Die Elektronegativität und die geringe Größe des Fluoratoms tragen zum einzigartigen Verhalten der Verbindung in chemischen und biologischen Systemen bei.
Eigenschaften
Molekularformel |
C7H13FO6 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2 |
InChI-Schlüssel |
WPIQISZVEADZMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)



![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)





![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
